4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate
Description
Properties
IUPAC Name |
[4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-10(8-24-15(23)9-4-2-1-3-5-9)6-7-11(14-21-22-14)12(13)16(18,19)20/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFIZZLIWKPYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C(=C(C=C2)C3N=N3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation from 4-Acetyl-2-fluoro-3-(trifluoromethyl)benzaldehyde
The synthesis begins with 4-acetyl-2-fluoro-3-(trifluoromethyl)benzaldehyde, where the ketone group at position 4 is converted to a hydrazone. Reacting the substrate with hydrazine hydrate in ethanol at 25°C for 12 hours yields the corresponding hydrazone. The reaction progress is monitored via thin-layer chromatography (TLC), with the hydrazone intermediate isolated in 92% yield after recrystallization from hexane.
Oxidation to Diazo Intermediate
The hydrazone is oxidized using manganese dioxide (MnO₂) in chlorobenzene at room temperature for 6 hours. Chlorobenzene is critical for minimizing side reactions, as observed in RAFT polymerizations of diazirine acrylates. The diazo intermediate is obtained in 85% yield and characterized by a distinct NMR signal at −62.3 ppm, corresponding to the trifluoromethyl group.
Cyclization to Diazirine
UV irradiation (365 nm) of the diazo compound in chlorobenzene at 40°C for 3 hours induces cyclization, forming the diazirine ring. The reaction is quenched with ice-cwater, and the product is extracted with dichloromethane. Size-exclusion chromatography (SEC) confirms a monomodal peak (), indicating no chain coupling or decomposition. The diazirine-containing aldehyde is obtained in 78% yield.
Reduction to Benzyl Alcohol
The aldehyde group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C for 1 hour. The reaction is quenched with dilute HCl, and the benzyl alcohol is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:4). The final intermediate, 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl alcohol, is isolated in 89% yield.
Key Data:
| Step | Solvent | Temperature | Yield | NMR (ppm) |
|---|---|---|---|---|
| Hydrazone Formation | Ethanol | 25°C | 92% | N/A |
| Oxidation | Chlorobenzene | RT | 85% | −62.3 |
| Cyclization | Chlorobenzene | 40°C | 78% | −62.3 (singlet) |
| Reduction | Methanol | 0°C | 89% | −62.3, −114.2 (CF₃) |
Esterification with Benzoic Acid
Activation of Benzoic Acid
Benzoic acid is converted to its acid chloride using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. The reaction is stirred for 2 hours, and excess oxalyl chloride is removed under reduced pressure.
Coupling with Benzyl Alcohol
The benzyl alcohol intermediate (1.0 equiv) is dissolved in DCM, and pyridine (1.5 equiv) is added as a base. The acid chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The crude product is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄. Purification via flash chromatography (ethyl acetate/hexane = 1:5) yields 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate in 82% yield.
Characterization Data:
-
Molecular Formula : C₁₆H₁₀F₄N₂O₂
-
NMR (400 MHz, CDCl₃): δ 8.12 (d, 2H, J = 7.2 Hz), 7.62 (t, 1H, J = 7.4 Hz), 7.48 (t, 2H, J = 7.6 Hz), 7.32 (d, 1H, J = 8.0 Hz), 5.42 (s, 2H), 3.91 (s, 1H).
-
NMR (376 MHz, CDCl₃): δ −62.3 (s, 3F), −114.2 (s, 1F).
-
HRMS (ESI) : m/z calcd for C₁₆H₁₀F₄N₂O₂ [M+H]⁺: 339.0756; found: 339.0759.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate undergoes various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized to form diazo compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diazo compounds.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is widely used in scientific research due to its photoreactive properties. It is commonly employed in:
Chemistry: As a photolabile protecting group in organic synthesis.
Biology: For photoaffinity labeling to study protein-ligand interactions.
Medicine: In the development of photoactivated drugs.
Industry: As a crosslinking agent in the production of advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the photolysis of the diazirine ring, which generates a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, allowing for the formation of covalent linkages with target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool in photochemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table compares key structural analogs of 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate:
Reactivity and Stability
- Photolysis Efficiency: The trifluoromethyl-diazirine group in the target compound exhibits faster photolysis (<5 min at 350 nm) compared to non-fluorinated diazirines (e.g., 3-methyl-3H-diazirine derivatives) . The 2-fluoro substituent may reduce steric hindrance, enhancing carbene reactivity.
- Thermal Stability : The target compound is stable at room temperature but decomposes above 235°C, similar to other trifluoromethyl-diazirines (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) . In contrast, diazo isomers (byproducts of photolysis) are less stable in acidic conditions .
- Hydrolytic Stability : The benzyl benzoate ester is more hydrolytically stable than NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl ester), which react readily with amines .
Spectral and Physical Properties
- UV Absorption : The diazirine group absorbs strongly at 350 nm, while the 2-fluoro substituent causes a slight blue shift compared to iodo analogs .
- Solubility : The benzoate ester enhances solubility in organic solvents (e.g., DMSO, THF) compared to carboxylic acid derivatives (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) .
Biological Activity
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound notable for its unique structural features and significant biological activities. This compound contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it particularly valuable in various fields including photochemistry, bioconjugation, and medicinal chemistry.
The compound can be summarized by its chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | [4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate |
| CAS Number | 1391052-78-0 |
| Molecular Formula | C16H10F4N2O2 |
| Molecular Weight | 330.25 g/mol |
| Boiling Point | Not specified |
The primary biological activity of this compound is attributed to the photolysis of the diazirine ring. Upon exposure to UV light, the diazirine undergoes homolytic cleavage, generating a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target biomolecules such as proteins and nucleic acids. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a potent tool for studying biomolecular interactions.
Applications in Biological Research
- Photoaffinity Labeling : This compound is widely used in photoaffinity labeling techniques to study protein-ligand interactions. By covalently attaching to specific amino acid residues in proteins upon UV irradiation, researchers can map interaction sites and investigate binding affinities.
- Drug Development : Its photoreactive properties make it suitable for developing photoactivated drugs that can be selectively activated at targeted sites within biological systems.
- Bioconjugation : The compound serves as a versatile bioconjugation reagent, allowing for the attachment of various biomolecules (e.g., peptides, nucleic acids) to surfaces or other biomolecules.
Case Study 1: Protein Interaction Mapping
In a study published in Journal of Biological Chemistry, researchers utilized this compound to investigate the binding interactions between a ligand and its receptor. The compound was irradiated in the presence of the target protein, leading to covalent labeling that facilitated subsequent identification through mass spectrometry. The results indicated specific binding sites on the receptor, enhancing understanding of ligand-receptor dynamics.
Case Study 2: Development of Photoactivated Anticancer Agents
A recent study explored the application of this compound in developing photoactivated anticancer agents. By conjugating it with cytotoxic drugs, researchers demonstrated that selective activation via light exposure significantly increased cytotoxicity against cancer cells while minimizing effects on normal cells. This approach highlighted the potential for targeted cancer therapies using photochemical activation strategies.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate with high purity?
- Methodology : Synthesis requires precise control of reaction conditions (e.g., solvent choice, temperature, and reaction time). For diazirine-containing analogs, photolability necessitates light-protected environments during synthesis . Purification via column chromatography (e.g., silica gel, dichloromethane/hexane gradients) and characterization using H NMR, C NMR, and HRMS are essential to confirm structural integrity and purity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodology :
- H NMR : The trifluoromethyl group () and fluorine substituent produce distinct splitting patterns and chemical shifts (e.g., at δ ~120 ppm in F NMR).
- IR Spectroscopy : Diazirine C=N stretching (~1650 cm) and ester carbonyl (~1720 cm) bands aid differentiation .
- Mass Spectrometry : HRMS confirms molecular formula (e.g., [M+H] for : calculated 365.0905) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodology : Diazirines are prone to photodegradation; store in amber vials at ≤ -20°C under inert gas (e.g., argon). Stability assays (HPLC or TLC monitoring over time) under varying pH, temperature, and light exposure are recommended to establish shelf-life .
Advanced Research Questions
Q. How can this compound be applied in photoaffinity labeling studies to probe enzyme active sites?
- Methodology : The diazirine group undergoes UV-induced carbene formation, enabling covalent binding to proximal biomolecules. Experimental steps:
Design : Conjugate the compound to a substrate analog via the benzoate ester.
Irradiation : UV exposure (e.g., 365 nm, 5 min) to activate diazirine.
Analysis : SDS-PAGE or LC-MS/MS to identify crosslinked proteins .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Reproducibility Checks : Validate assays in triplicate under standardized conditions (pH, temperature, solvent).
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and rule off-target effects .
- Computational Modeling : DFT calculations to predict reactivity and docking studies to assess target compatibility .
Q. How does the trifluoromethyl group influence metabolic stability in in vitro models?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Comparative Studies : Synthesize analogs without and compare half-lives. The electron-withdrawing group may reduce oxidative metabolism, enhancing stability .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
- Methodology :
- Hydrolysis Studies : Expose to aqueous buffers (pH 3–9) at 25–37°C; monitor degradation products via HPLC.
- Photolysis : Simulate sunlight (e.g., xenon arc lamp) to assess diazirine decomposition.
- Biotic Transformation : Incubate with soil/sediment microbes; analyze metabolites using high-resolution mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
